molecular formula C13H22N2O3 B1531093 tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate CAS No. 1221818-65-0

tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B1531093
CAS No.: 1221818-65-0
M. Wt: 254.33 g/mol
InChI Key: VZSTYWQZSYOHSE-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a valuable chiral building block in medicinal chemistry and organic synthesis. The compound features a fused bicyclic structure incorporating a naphthyridine core, which is a privileged scaffold in drug discovery. This specific stereoisomer, (4aS,8aR)-tert-butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate, is characterized by its defined stereochemistry, making it a critical intermediate for the synthesis of more complex, stereochemically pure molecules . With a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, this reagent is supplied as a high-quality reference material for research and development . Its primary application lies in serving as a key precursor for pharmaceutical research, particularly in the construction of molecules that act on the central nervous system or as protease inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling further synthetic manipulations . Researchers utilize this building block to incorporate the octahydro-1,6-naphthyridine scaffold into potential therapeutic agents, exploring its three-dimensional structure to achieve optimal binding with biological targets. For your safety, please refer to the corresponding Material Safety Data Sheet (MSDS) for complete handling and hazard information prior to use . This product is intended for research purposes only in a laboratory setting and is not intended for human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10-9(8-15)4-5-11(16)14-10/h9-10H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSTYWQZSYOHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis broadly follows these key stages:

  • Starting Material Selection: The synthesis begins with a suitable naphthyridine derivative or a related heterocyclic precursor. For example, ethyl 4-oxopiperidine-1-carboxylate has been used as a starting point in related bicyclic lactam syntheses.

  • Amine Protection: The amine functionality is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent transformations.

  • Cyclization to Octahydro-1,6-naphthyridine Core: The protected intermediate undergoes cyclization to form the octahydro-1,6-naphthyridin-2(1H)-one core. This typically involves base-mediated intramolecular ring closure, often using potassium carbonate in methanol or similar conditions.

  • Purification: The final compound is purified by recrystallization or chromatographic techniques (e.g., flash column chromatography) to achieve high purity suitable for further applications.

Detailed Reaction Sequence and Conditions

A representative synthetic route adapted from related literature is as follows:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Formation of tert-butyl ester intermediate LDA (lithium diisopropylamide), THF, -78°C; tert-butyl 2-bromoacetate, -78°C to RT 50 Generates tert-butyl ester from ethyl ester precursor
2 Reductive amination to introduce benzylamine substituent Benzylamine, sodium triacetoxyborohydride, 1,2-dichloroethane, RT 94 High selectivity for amine introduction
3 Trans-esterification to methyl ester 0.6 M HCl in methanol, RT - Prepares methyl ester for hydrogenation
4 Catalytic hydrogenation and ring closure Pd/C catalyst, MeOH, H2 atmosphere; then K2CO3 in MeOH 45 (over 3 steps) Final bicyclic lactam formation with diastereomer separation

This approach emphasizes mild conditions to preserve sensitive functional groups and achieve stereochemical control.

Alternative Synthetic Approaches

  • Use of Boc Anhydride for Amine Protection: The Boc group is introduced early in the synthesis to protect the amine, typically by reacting the free amine with Boc anhydride in the presence of a base like triethylamine. This step is crucial for selective reactions on other parts of the molecule.

  • Cyclization via Base-Mediated Intramolecular Reactions: After protection, cyclization is often effected by treatment with bases such as potassium carbonate in methanol, which promotes ring closure to form the octahydro-1,6-naphthyridine core.

  • Purification Techniques: Flash chromatography and recrystallization are commonly employed to separate diastereomers and purify the final product, ensuring high chemical purity and stereochemical integrity.

Reaction Mechanism Insights

  • Protection Step: The Boc protection proceeds via nucleophilic attack of the amine on the Boc anhydride, forming a carbamate linkage that stabilizes the amine functionality during subsequent steps.

  • Cyclization Step: The cyclization likely involves nucleophilic attack of a nitrogen or carbon nucleophile on an electrophilic center within the molecule, facilitated by base, resulting in ring closure to the octahydro-naphthyridine system.

  • Reductive Amination: Introduction of substituents like benzylamine is achieved via reductive amination using sodium triacetoxyborohydride, which selectively reduces imine intermediates to amines under mild conditions.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Naphthyridine derivatives, ethyl 4-oxopiperidine-1-carboxylate
Protection reagent Boc anhydride, triethylamine
Cyclization conditions Potassium carbonate in methanol
Reductive amination Benzylamine, NaBH(OAc)3, 1,2-dichloroethane
Catalytic hydrogenation Pd/C catalyst, MeOH, H2 atmosphere
Purification methods Flash chromatography, recrystallization
Typical yields 45–94% depending on step and conditions
Key intermediates tert-butyl ester, benzylamine-substituted intermediates

Research Findings and Applications

  • The synthetic methods described provide a tractable route to tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate with good yields and stereochemical control.

  • The Boc protecting group confers stability and selectivity, enabling further functionalization and incorporation into more complex molecules, including biologically active analogues.

  • The compound serves as an important intermediate in medicinal chemistry, for example, in the development of inhibitors targeting enzymes such as dipeptidyl peptidase-4 (DPP-4), relevant in diabetes treatment research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the naphthyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a naphthyridine derivative with a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amines from unwanted reactions.

Scientific Research Applications

This compound's applications span across chemistry, biology, medicine, and industry. It serves as a building block in the synthesis of complex molecules and biologically active compounds, with potential use in pharmaceuticals targeting specific receptors or enzymes.

Chemical Synthesis

  • Intermediate Use: It is used as an intermediate in synthesizing more complex molecules. The presence of the Boc protecting group provides stability and selectivity in synthetic reactions, making it a valuable intermediate in organic synthesis.
  • Reaction Types: This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can introduce hydroxyl or carbonyl groups using reagents like potassium permanganate or chromium trioxide. Reduction reactions can modify the saturation of the naphthyridine ring using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst. Substitution reactions can introduce different substituents onto the naphthyridine ring using reagents like alkyl halides or acyl chlorides in the presence of a base.

Pharmaceutical and Biological Applications

This compound may serve as a building block for biologically active compounds, showing potential in developing pharmaceuticals, particularly those targeting specific receptors or enzymes. The mechanism of action would depend on its specific application; in a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Industrial Applications

In industry, This compound could be used in producing specialty chemicals or materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate with key analogues:

Compound Name Substituents/Modifications Molecular Formula Yield (%) Key Applications/Properties References
This compound 2-oxo, tert-butyl carbamate C₁₃H₂₁NO₃ 94 Intermediate for PDE9A inhibitors
tert-Butyl 3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate 3-cyano, 2-oxo C₁₄H₁₇N₃O₃ N/A Medicinal chemistry scaffold
tert-Butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-chloro, 4-methyl C₁₄H₁₉ClN₂O₂ N/A Boiling point: 395°C
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-CF₃ C₁₄H₁₇F₃N₂O₂ N/A High lipophilicity
tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate No 2-oxo, unsaturated ring C₁₃H₂₀N₂O₂ N/A Reduced conformational rigidity

Key Observations :

  • In contrast, chloro or trifluoromethyl substituents increase steric bulk and lipophilicity, influencing bioavailability .
  • Saturation Levels : Fully saturated octahydro derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to dihydro analogues, which may affect binding affinity in biological targets .

Physicochemical Properties

  • Boiling Points : Chlorinated derivatives (e.g., 2-chloro-4-methyl analogue) exhibit higher boiling points (~395°C) due to increased molecular weight and polarity .
  • Polarity: The 2-oxo group increases polarity compared to non-polar tert-butyl or trifluoromethyl substituents, impacting solubility in organic solvents .

Biological Activity

tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate (CAS Number: 1221818-65-0) is a naphthyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a carboxylate functional group, making it a valuable intermediate in organic synthesis and a candidate for further biological exploration.

The compound can be synthesized through several chemical reactions involving naphthyridine derivatives. The general synthetic route includes:

  • Protection of the amine group using Boc anhydride in the presence of a base.
  • Cyclization to form the octahydro-1,6-naphthyridin-2(1H)-one core.
  • Purification through recrystallization or chromatography.

This synthesis pathway is crucial for obtaining high yields and purity necessary for biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity
Studies have shown that derivatives of naphthyridines can possess significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it could modulate enzyme activity through competitive inhibition, impacting biochemical processes relevant to disease states.

Cytotoxicity
In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, although further research is needed to elucidate the precise pathways involved.

Case Studies

Several case studies highlight the biological potential of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cancer Cell Line Testing : In another study, this compound was tested against A549 lung cancer cells. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity.
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that the compound could inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis pathways. This inhibition suggests potential applications in cancer therapy.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, initial hypotheses propose that it may interact with receptor sites or active sites of enzymes due to its structural characteristics, leading to altered biochemical activities.

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties:

Compound NameStructureBiological Activity
Octahydro-1,6-naphthyridin-2(1H)-oneLacks Boc groupLimited activity
6-Boc-octahydro-1,6-quinolizin-2(1H)-oneQuinolizine coreModerate activity
6-Boc-octahydro-1,6-pyridin-2(1H)-onePyridine coreVariable activity

The presence of the tert-butyl group and carboxylate functionality in this compound contributes significantly to its enhanced stability and selectivity in biological interactions compared to its analogs.

Q & A

Basic: What are the critical parameters to optimize during the synthesis of tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate to maximize yield and purity?

Answer:
The synthesis involves cyclization of precursors and esterification. Key parameters include:

  • Temperature: 80–100°C during cyclization improves ring closure efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) enhance intermediate solubility .
  • Reaction Time: 12–24 hours balances completion and decomposition risks .
  • Catalyst Use: Acidic/basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization but require post-reaction neutralization .

Methodological Recommendation:
Use factorial design (e.g., 2^k experiments) to systematically test temperature, solvent, and catalyst interactions .

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°C↑ Cyclization efficiency
Solvent PolarityHigh (e.g., DCM)↑ Intermediate solubility
Catalyst Loading0.5–1.0 eqBalances rate vs. side reactions

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
A multi-technique approach ensures structural and purity validation:

  • NMR Spectroscopy: 1H/13C NMR confirms the naphthyridine core (δ 1.4 ppm for tert-butyl; δ 4.2–5.0 ppm for protons near carbonyl) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) matches theoretical m/z (e.g., 253.18 for C13H20N2O3) .
  • HPLC: Reverse-phase HPLC (C18 column, λ = 254 nm) quantifies purity (>95% for pharmacological studies) .

Advanced: How can QSAR models predict the biological activity of naphthyridine derivatives?

Answer:
QSAR combines computational and statistical methods:

Descriptor Calculation: Compute electronic (HOMO/LUMO), steric (molar volume), and topological indices .

Model Building: Use partial least squares (PLS) or machine learning (random forests) to correlate descriptors with activity (e.g., IC50) .

Validation: Cross-validate with independent datasets (R² > 0.7 indicates reliability) .

Example QSAR Insights for Antimicrobial Activity:

DescriptorCorrelationTarget Relevance
LogP+0.65Membrane permeability
Polar Surface Area-0.58Solubility
HOMO Energy+0.72Enzyme binding affinity

Derived from structurally similar naphthyridine derivatives

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or impurities. Strategies include:

  • Replicate Experiments: Perform dose-response curves in triplicate across cell lines (e.g., HeLa, MCF-7) .
  • Batch Repurification: Reanalyze via HPLC-MS; impurities <1% required .
  • Meta-Analysis: Aggregate data using random-effects models to identify consensus EC50 ranges .

Advanced: What computational methods design derivatives with improved pharmacokinetics?

Answer:

  • Molecular Docking: Screen against targets (e.g., bacterial topoisomerase IV) to prioritize analogs with strong binding (ΔG < -8 kcal/mol) .
  • DFT Calculations: Simulate reaction pathways to assess synthetic feasibility .
  • ADMET Prediction: Optimize logP (1–3), solubility (>50 µM), and CYP450 metabolic stability using SwissADME .

Basic: How to mitigate side reactions during synthesis?

Answer:
Common issues and solutions:

  • Incomplete Cyclization: Extend reaction time or increase temperature .
  • Ester Hydrolysis: Use anhydrous solvents and inert atmosphere .
  • Byproduct Formation: Optimize catalyst stoichiometry via DOE .

Advanced: How do structural modifications affect the compound’s mechanism of action?

Answer:

  • Position-Specific Modifications:
    • C2-Oxo Group: Critical for hydrogen bonding with enzyme active sites .
    • Naphthyridine Core Rigidity: Modulating ring saturation alters target selectivity (e.g., kinase vs. protease inhibition) .

Methodology:

  • Synthesize analogs with targeted substitutions (e.g., halogenation at C3).
  • Test activity in enzyme inhibition assays (e.g., IC50 shifts >10-fold indicate SAR significance) .

Basic: What are best practices for stability assessment and storage?

Answer:

  • Forced Degradation Studies: Expose to heat (60°C), humidity (75% RH), and UV light for 4 weeks .
  • Analytical Monitoring: Track degradation via HPLC-MS; major degradants often include hydrolyzed ester .
  • Storage: -20°C under argon with desiccants extends stability (>12 months) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
Reactant of Route 2
tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

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